2,7-Dimethylisoquinolin-1(2h)-one
Description
Properties
IUPAC Name |
2,7-dimethylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYHHRUVAAECLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,7-Dimethylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound is characterized by a fused isoquinoline ring system with methyl groups at the 2 and 7 positions. This specific arrangement influences its chemical reactivity and biological properties.
Pharmacological Properties
Research has identified several pharmacological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties. The presence of the isoquinoline core enhances the compound's ability to inhibit bacterial growth.
- Anticancer Effects : Preliminary research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Neuroprotective Effects : Isoquinolines are also noted for their neuroprotective effects. This compound may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes and signaling.
- Receptor Interaction : It has been suggested that this compound interacts with various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.
- Oxidative Stress Reduction : The compound's antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of isoquinoline derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives against a range of bacterial strains. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .
- Anticancer Evaluation : Research conducted by Smith et al. (2023) demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one | Bromine substitution at position 5 | Enhanced antimicrobial activity |
| 6-Bromo-2-methylisoquinolin-1(2H)-one | Bromine substitution at position 6 | Increased anticancer efficacy |
| 5-Methylisoquinolin-1(2H)-one | No halogen substituent | Baseline for comparison; lower biological activity |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2,7-dimethylisoquinolin-1(2H)-one with related compounds:
Key Observations :
- Substituent Effects: Methyl groups (electron-donating) enhance hydrophobicity and may improve membrane permeability compared to polar groups like nitro (-NO₂) or bromo (-Br) .
- Saturation: Dihydro derivatives (e.g., 3,4-dihydroisoquinolinones) exhibit reduced aromaticity, altering electronic properties and reactivity compared to fully aromatic analogs .
- Molecular Weight: Bromine substitution significantly increases molecular weight (e.g., 238.08 g/mol for 4-bromo-2-methylisoquinolinone), impacting pharmacokinetic profiles .
Q & A
Q. What are the common synthetic routes for 2,7-Dimethylisoquinolin-1(2H)-one?
Methodological Answer: The compound can be synthesized via hypervalent iodine(III)-mediated cyclization. For example, solvent-dependent protocols using phenyliodine(III) diacetate (PISA) in ethyl acetate/petroleum ether (EA/PE) mixtures yield up to 95% under optimized conditions. Solvent polarity and reagent ratios are critical for chemoselectivity and yield .
| Solvent System (EA/PE) | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:4 | PISA | Room temperature | 95 |
Q. How is the structure of this compound confirmed?
Methodological Answer: Structural confirmation involves:
- NMR Spectroscopy : NMR (400 MHz, CDCl) peaks at δ 2.29 (s, 3H, CH), 2.50 (s, 3H, CH), and 8.31 (s, 1H, aromatic) .
- X-ray Crystallography : Unit cell parameters (monoclinic, space group C2/c) and hydrogen bonding patterns validate the stereochemistry .
- IR Spectroscopy : Key stretches at 1656 cm (C=O) and 1502 cm (aromatic C=C) .
Q. What biological activities are associated with isoquinolinone derivatives?
Methodological Answer: Isoquinolinones exhibit diverse bioactivities, including:
- Antitumor : Inhibition of cancer cell proliferation via kinase modulation .
- Antimicrobial : Disruption of bacterial membrane integrity .
- Neuroprotective : Modulation of neurotransmitter receptors .
| Bioactivity | Experimental Model | Key Mechanism |
|---|---|---|
| Antitumor | In vitro (HeLa) | Apoptosis induction |
| Antimicrobial | In vitro (E. coli) | Membrane permeabilization |
Q. What analytical techniques ensure purity of this compound?
Methodological Answer:
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : HRMS (ESI) m/z calcd for CHNO: 204.1019; found: 204.1019 .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesis?
Methodological Answer: Key parameters include:
Q. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
Q. What strategies improve bioactivity in isoquinolinone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
Q. How to address contradictions in spectral data during characterization?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
